XLogP3 Lipophilicity: 2-Methyl-5-(pyrrolidin-1-yl)aniline Exhibits Intermediate Lipophilicity Favorable for CNS Drug-Like Space vs. 4-Position Regioisomer
Among positional isomers, 2-methyl-5-(pyrrolidin-1-yl)aniline (5-substituted) exhibits an XLogP3 value of 1.4, which is substantially lower than the 4-substituted regioisomer 2-methyl-4-(pyrrolidin-1-yl)aniline (XLogP3 = 2.2) [1]. This 0.8 log unit difference represents a ~6.3-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and CNS drug-likeness. The 5-substituted isomer falls within the optimal CNS drug-like range (XLogP3 1–3), while the 4-substituted isomer approaches the upper boundary associated with higher metabolic clearance risk [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-Methyl-4-(pyrrolidin-1-yl)aniline (CAS 143525-69-3): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = -0.8 (target is 0.8 log units less lipophilic; ~6.3-fold lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024–2025) |
Why This Matters
Lower lipophilicity reduces the risk of non-specific protein binding and metabolic clearance, favoring selection for CNS-targeted or systemic drug discovery programs where pharmacokinetic profile is critical.
- [1] PubChem Compound Summary for CID 13062333, 2-Methyl-5-(pyrrolidin-1-yl)aniline, XLogP3 = 1.4. NCBI, 2024. View Source
- [2] PubChem Compound Summary for CID 458798, 2-Methyl-4-(pyrrolidin-1-yl)aniline, XLogP3 = 2.2. NCBI, 2025. View Source
